molecular formula C17H20N2O2 B1385027 N-(5-Amino-2-methylphenyl)-2-propoxybenzamide CAS No. 1020723-93-6

N-(5-Amino-2-methylphenyl)-2-propoxybenzamide

Cat. No. B1385027
CAS RN: 1020723-93-6
M. Wt: 284.35 g/mol
InChI Key: KASXEDGECKCGFV-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-propoxybenzamide, also known as AMP-2-PB, is a chemical compound used in a wide variety of scientific research experiments. AMP-2-PB is a white, crystalline solid which is soluble in water and has a molecular weight of 264.35 g/mol. It is a derivative of benzamide and is used as a ligand in various biochemical and physiological experiments.

Scientific Research Applications

Reductive Chemistry and Cytotoxic Properties

  • The novel bioreductive drug 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide shows selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This study reveals its electron-affinic sites and reduction chemistry, which is crucial for understanding its toxic products in hypoxic tumor cells and ADEPT enzymes (Palmer et al., 1995).

Synthesis, Characterization, and Antimicrobial Activity

  • A novel compound, N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, was synthesized and characterized, showing significant antimicrobial activity against various bacteria and fungi. This study explores its structural characteristics and potential as an antimicrobial agent (Cakmak et al., 2022).

Kinesin Spindle Protein Inhibition for Cancer Treatment

  • The compound (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877) was identified as a potent kinesin spindle protein (KSP) inhibitor, demonstrating significant in vivo efficacy and potential as an anticancer agent (Theoclitou et al., 2011).

DNA Damage and Cell Cycle Arrest in Cancer Cells

  • The fluorinated benzothiazole analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces DNA damage and cell cycle arrest in sensitive cancer cells, highlighting its potential as an antitumor agent (Trapani et al., 2003).

Amino Acid Prodrugs of Antitumor Benzothiazoles

  • Novel 2-(4-aminophenyl)benzothiazoles with amino acid conjugation were developed to overcome limitations posed by drug lipophilicity. These prodrugs show potent antitumor properties, offering a new approach to cancer treatment (Bradshaw et al., 2002).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-10-21-16-7-5-4-6-14(16)17(20)19-15-11-13(18)9-8-12(15)2/h4-9,11H,3,10,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASXEDGECKCGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.